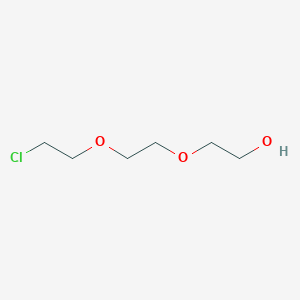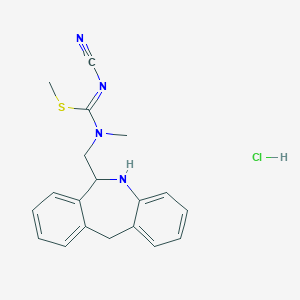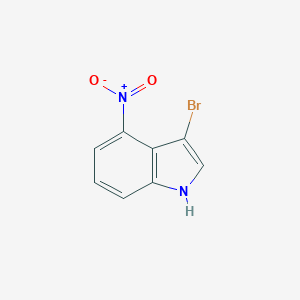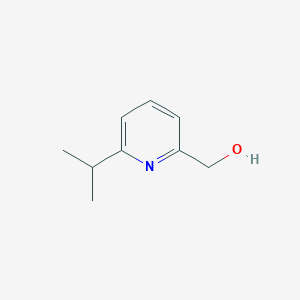
(6-Isopropylpyridin-2-yl)methanol
概要
説明
Molecular Structure Analysis
The molecular structure of “(6-Isopropylpyridin-2-yl)methanol” can be analyzed using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). These methods can be used to optimize the molecular structures and compute the Molecular Electrostatic Potential (MEP) of the compound .
科学的研究の応用
-
Fuel and Energy Methanol is increasingly being used as a clean fuel in cars, trucks, marine vessels, boilers, cookstoves, and kilns . It produces lower emissions and improves fuel efficiency .
-
Chemical Industry Methanol is a highly versatile building block in the chemical industry, used in the manufacture of everyday products such as paints, carpeting, and plastics .
-
Pharmaceutical Intermediates Pyridin-2-yl-methanones, which can be synthesized from pyridin-2-yl-methanes, are important pharmaceutical intermediates . They have gained extensive attention in recent years .
-
Copper Catalysis Copper catalysis can be used to synthesize pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water . This method is efficient and operates under mild conditions .
-
Solvent in Pharmaceuticals Isopropyl alcohol, which is part of the structure of “(6-Isopropylpyridin-2-yl)methanol”, is used as a solvent in pharmaceutical applications .
-
Wastewater Treatment Methanol is used in wastewater treatment processes .
-
Pesticides Pyridine derivatives are often used in the synthesis of pesticides . The pyridine ring can enhance the biological activity of pesticides, making them more effective.
-
Dyes Pyridine derivatives can also be used in the synthesis of dyes . The nitrogen in the pyridine ring can form complex compounds with various metals, producing a wide range of colors.
-
Corrosion Inhibitors Pyridine and its derivatives have been studied as corrosion inhibitors for metals . They can form a protective layer on the metal surface, preventing corrosion.
-
Electrolytes in Fuel Cells Pyridine and its derivatives can be used as electrolytes in fuel cells . They can facilitate the movement of ions between the anode and cathode, enhancing the efficiency of the fuel cell.
-
Catalysts Pyridine and its derivatives can act as catalysts in various chemical reactions . They can speed up the reaction rate without being consumed in the process.
-
Pharmaceuticals Pyridine derivatives are used in the synthesis of various pharmaceuticals . They can enhance the therapeutic effects of drugs.
将来の方向性
“(6-Isopropylpyridin-2-yl)methanol” is being researched for its potential applications, toxicology, and safety in scientific experiments, as well as future directions for its use. Methanol is seen as a promising feedstock due to its large reserves and relatively low cost when obtained from natural gas, coalbed methane, and shale gas . The transformation of methane to methanol has been extensively studied in the literature .
特性
IUPAC Name |
(6-propan-2-ylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(2)9-5-3-4-8(6-11)10-9/h3-5,7,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJLWUHYWOHHFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Isopropylpyridin-2-yl)methanol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


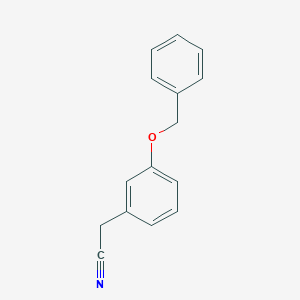
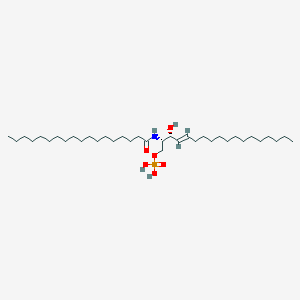
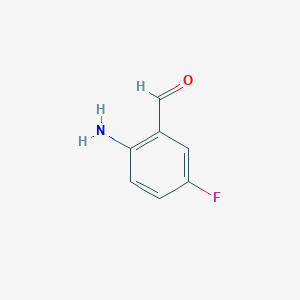
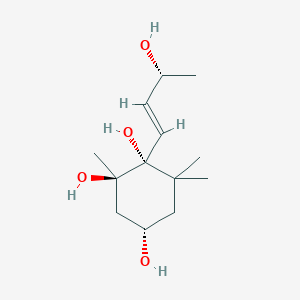
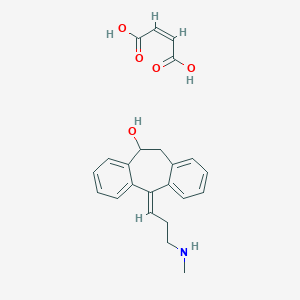
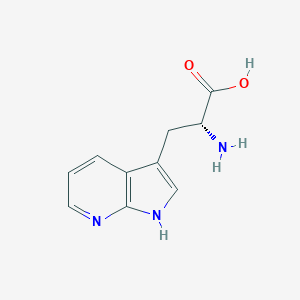
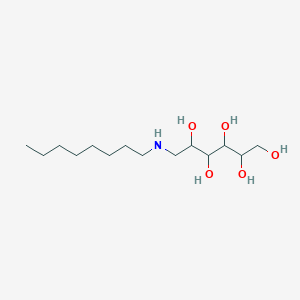
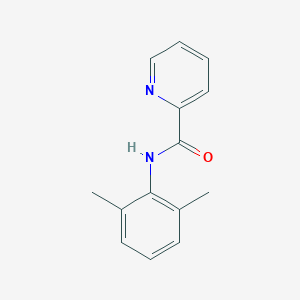
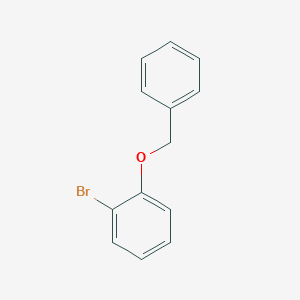
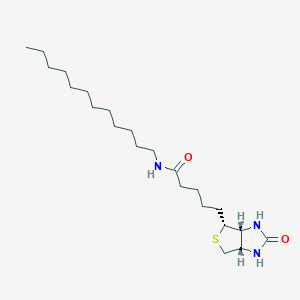
![2-Methyl-5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one;sulfuric acid](/img/structure/B139819.png)
